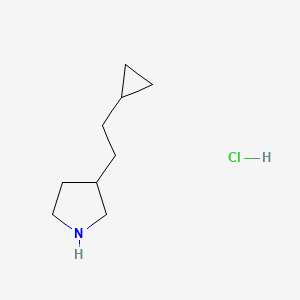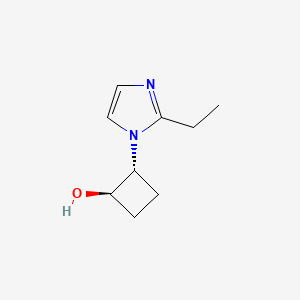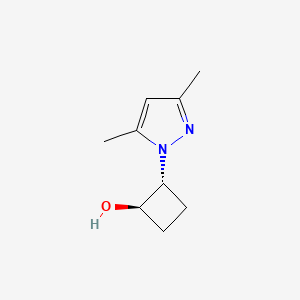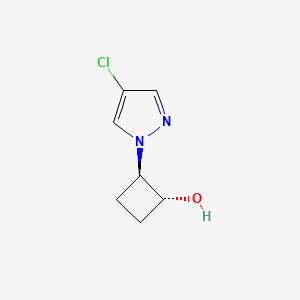
3-(2-Cyclopropylethyl)pyrrolidine hydrochloride
Descripción general
Descripción
“3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine compounds, including “this compound”, can undergo various chemical reactions. The influence of steric factors on biological activity is often investigated, along with the structure–activity relationship (SAR) of the studied compounds .Aplicaciones Científicas De Investigación
3-(2-Cyclopropylethyl)pyrrolidine hydrochloride has a variety of applications in scientific research. It is used as a reagent in the synthesis of drugs and other compounds, and has been used to study the structure and reactivity of metal complexes. It is also used in the synthesis of polymers, and has been used in the preparation of polymeric films for use in the electronics industry. In addition, it has been used to study the effects of metal ions on the structure and reactivity of organic molecules.
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in these types of compounds, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This allows for different binding modes to enantioselective proteins .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that the structure-activity relationship (sar) of compounds with a pyrrolidine ring can be influenced by steric factors .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 3-(2-Cyclopropylethyl)pyrrolidine hydrochloride in laboratory experiments are its versatility and stability. It is a versatile intermediate that can be used in the synthesis of a wide range of compounds, and is known to form stable complexes with a wide range of metal ions. It is also relatively easy to synthesize, and can be synthesized in a variety of ways. The main limitation of this compound is its potential toxicity, which can be an issue when handling the compound in a laboratory setting.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(2-Cyclopropylethyl)pyrrolidine hydrochloride. These include further investigations into the biochemical and physiological effects of the compound, as well as its potential applications in drug synthesis and metal ion reactivity. Additionally, further research into the synthesis and properties of polymers formed from this compound could lead to new materials for use in the electronics industry. Finally, further research into the potential toxicity of the compound could lead to improved safety protocols for laboratory use.
Safety and Hazards
While specific safety and hazard data for “3-(2-Cyclopropylethyl)pyrrolidine hydrochloride” are not available, it’s important to handle all chemical substances with care. Pyrrolidine, a related compound, is known to be flammable and can cause severe skin burns and eye damage . Hydrochloric acid, another related compound, may be corrosive to metals and can cause respiratory irritation .
Propiedades
IUPAC Name |
3-(2-cyclopropylethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8(1)3-4-9-5-6-10-7-9;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKPYGNBTIWHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485374.png)




![(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485383.png)





![trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485392.png)
![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)
![1-[trans-2-Hydroxycyclobutyl]piperazin-2-one](/img/structure/B1485394.png)